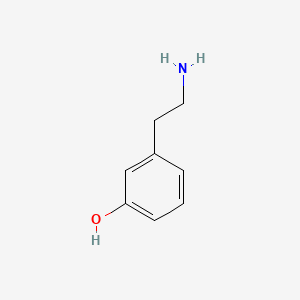
m-チラミン
概要
説明
科学的研究の応用
m-Tyramine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role as a neuromodulator and its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of biosensors and other analytical tools
作用機序
m-チロシンは、中枢神経系で神経調節物質として作用することによって、その効果を発揮します。 ドーパミンやノルエピネフリンなどのカテコールアミンの放出に影響を与え、アドレナリン系およびドーパミン系の受容体と相互作用します . この化合物は、モノアミンオキシダーゼやシトクロムP450などの酵素によって代謝されます .
生化学分析
Biochemical Properties
meta-Tyramine is involved in several biochemical reactions. It interacts with enzymes such as aromatic amino acid decarboxylase, which converts meta-tyrosine to meta-tyramine. Additionally, meta-tyramine can be metabolized into dopamine via the action of cytochrome P450 2D6 enzymes in humans . The interactions between meta-tyramine and these enzymes are crucial for its role in neurotransmission and other physiological processes.
Cellular Effects
meta-Tyramine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, meta-tyramine can act as a neuromodulator, affecting neurotransmitter release and receptor activity. It also has cardiovascular effects, such as modulating blood pressure, and can influence immune cell function .
Molecular Mechanism
The molecular mechanism of meta-tyramine involves its interaction with specific biomolecules. meta-Tyramine binds to trace amine-associated receptors, which are G protein-coupled receptors involved in neurotransmission. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression and enzyme activity. Additionally, meta-tyramine can inhibit monoamine oxidase enzymes, leading to increased levels of other biogenic amines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of meta-tyramine can change over time. The stability and degradation of meta-tyramine are important factors that influence its long-term effects on cellular function. Studies have shown that meta-tyramine can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to meta-tyramine can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of meta-tyramine vary with different dosages in animal models. At low doses, meta-tyramine can have beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At high doses, meta-tyramine can have toxic effects, including inducing hypertension and causing adverse cardiovascular events. Threshold effects have been observed, where the impact of meta-tyramine changes significantly at certain dosage levels .
Metabolic Pathways
meta-Tyramine is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, which convert it into 4-hydroxyphenylacetaldehyde. This metabolite can then be further processed by other enzymes, such as aldehyde dehydrogenase, to produce 4-hydroxyphenylacetic acid. These metabolic pathways are essential for regulating the levels of meta-tyramine and its metabolites in the body .
Transport and Distribution
meta-Tyramine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters. Once inside the cells, meta-tyramine can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of meta-tyramine in different tissues .
Subcellular Localization
The subcellular localization of meta-tyramine is important for its activity and function. meta-Tyramine can be found in various cellular compartments, including the cytoplasm and organelles such as mitochondria. Targeting signals and post-translational modifications can direct meta-tyramine to specific compartments, where it can exert its effects on cellular processes. The localization of meta-tyramine within cells is essential for its role in modulating neurotransmission and other physiological functions .
準備方法
合成経路と反応条件: m-チロシンは、芳香族アミノ酸脱炭酸酵素を使用してメタチロシンを脱炭酸反応させることで合成できます . この酵素を介した反応は、対応するアミノ酸から生体アミンを生成するための一般的な方法です。
工業生産方法: m-チロシンの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、メタチロシンの酵素的脱炭酸反応を含みます。このプロセスは、高い収率と純度を確保するために、組換え酵素とバイオリアクターを使用することにより、大規模生産用に最適化できます。
化学反応の分析
反応の種類: m-チロシンは、以下を含むさまざまな化学反応を起こします。
酸化: m-チロシンは、対応するアルデヒドおよび酸を形成するために酸化される可能性があります。
還元: 還元反応は、m-チロシンを対応するアミン誘導体に変換することができます。
置換: m-チロシンは、特にヒドロキシル基で置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムおよび過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応の条件は、しばしば酸性または塩基性触媒を伴います。
主要な生成物:
酸化: 3-ヒドロキシフェニルアセトアルデヒドおよび3-ヒドロキシフェニル酢酸を生成します。
還元: さまざまなアミン誘導体を生成します。
置換: 置換フェネチルアミンを生成します。
科学研究への応用
m-チロシンは、科学研究において幅広い応用範囲を持っています。
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 神経調節物質としての役割と神経伝達物質系への影響について研究されています。
医学: 神経疾患に対する潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物:
パラ-チロシン: 類似の神経調節効果を持つ位置異性体。
3-メトキシチロシン: 異なる薬理学的特性を持つドーパミンの代謝産物。
フェネチルアミン: 中枢神経系に幅広い効果を持つ構造類似体
独自性: m-チロシンは、アドレナリン系およびドーパミン系との特異的な相互作用と、トレースアミン神経調節物質としての役割によってユニークです。 パラ-チロシンとの位置異性体により、異なる生物活性と代謝経路が可能になります .
特性
IUPAC Name |
3-(2-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGJTVYMNRGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3458-98-8 (hydrochloride) | |
| Record name | m-Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50207522 | |
| Record name | 3-Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10.4 mg/mL at 15 °C | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
588-05-6 | |
| Record name | m-Tyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyphenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
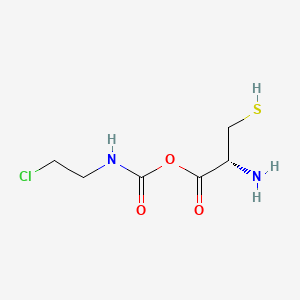

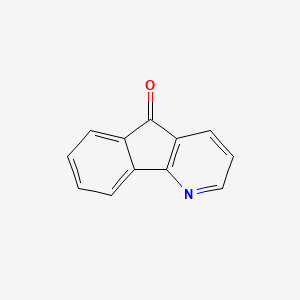
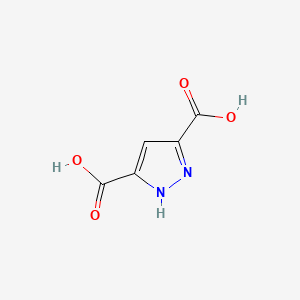

![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)
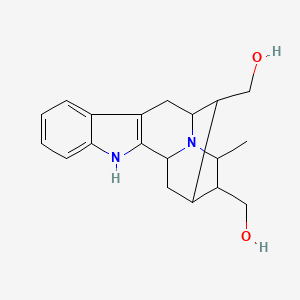
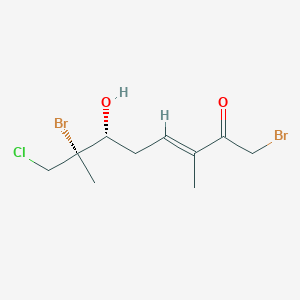
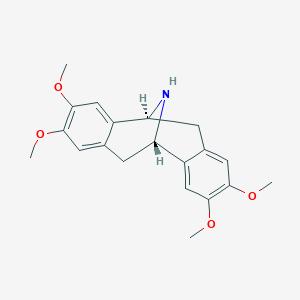
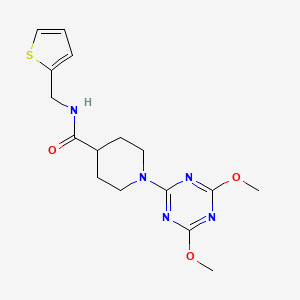
![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)
![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)
![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
